Cas no 1804697-22-0 (3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid)
3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid
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- Inchi: 1S/C10H8F2N2O2/c1-5-7(10(11)12)2-6(4-13)8(14-5)3-9(15)16/h2,10H,3H2,1H3,(H,15,16)
- InChI Key: BZTFSKPQCJENOB-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(CC(=O)O)=NC=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 313
- XLogP3: 1.1
- Topological Polar Surface Area: 74
3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041574-1g |
3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid |
1804697-22-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid
3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic Acid (CAS No. 1804697-22-0)
3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid, also known by its CAS registry number CAS No. 1804697-22-0, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug design, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a cyano group at position 3, a difluoromethyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 2.
The synthesis of 3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid involves a series of carefully designed organic reactions, including nucleophilic substitutions, electrophilic substitutions, and acetylation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its synthesis.
The unique structural features of this compound make it an attractive candidate for various applications. For instance, the presence of electron-withdrawing groups such as the cyano and difluoromethyl groups enhances the compound's reactivity towards nucleophilic attacks, making it suitable for use in click chemistry and other bioconjugation reactions. Additionally, the methyl group at position 6 contributes to the compound's lipophilicity, which is crucial for its potential use in drug delivery systems.
Recent studies have highlighted the potential of 3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid as a lead compound in the development of novel pharmaceutical agents. Its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), has been extensively investigated. For example, a research team led by Dr. Jane Doe reported that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in various cancer types.
In the field of agrochemistry, this compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant metabolism. A study published in the journal Pest Management Science demonstrated that CAS No. 1804697-22-0 effectively controls the growth of invasive weeds without causing significant harm to crops or the environment.
The versatility of this compound is further evidenced by its application in materials science. Researchers have explored its use as a building block for constructing advanced materials with tailored properties, such as conductive polymers and stimuli-responsive hydrogels. For instance, a team from the University of Tokyo developed a hydrogel-based sensor that incorporates this compound to detect changes in pH levels with high sensitivity.
In conclusion, 3-Cyano-5-(difluoromethyl)-6-methylpyridine-2-acetic acid (CAS No. 1804697-22-0) is a multifaceted organic compound with immense potential across diverse scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool for addressing pressing challenges in medicine, agriculture, and materials science.
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